molecular formula C19H20Cl2N2O2 B2480076 3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034523-80-1

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide

Cat. No.: B2480076
CAS No.: 2034523-80-1
M. Wt: 379.28
InChI Key: YTLOBAYHBGHJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C19H20Cl2N2O2 and its molecular weight is 379.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

A study highlighted the synthesis of novel derivatives with significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. These compounds also demonstrated anticancer potential against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with specific derivatives identified as particularly active against glioblastoma cells (Tumosienė et al., 2020).

Antimicrobial Properties

Another study synthesized arylsubstituted halogen(thiocyanato)amides, including compounds with a 4-acetylphenyl fragment, which underwent testing for antibacterial and antifungal activities. This research suggests potential applications of these compounds in combating microbial infections (Baranovskyi et al., 2018).

Novel Synthesis Methods

Research into the synthesis of azetidinones and their role in developing carbapenems highlighted innovative approaches to creating these compounds, indicating their significance in medicinal chemistry (Selezneva et al., 2018).

Mechanistic Studies and Enzyme Inhibition

A study proposed a mechanism for the inactivation of monoamine oxidase (MAO) by certain oxazolidinones, contributing to the understanding of how these compounds interact with biological targets (Gates & Silverman, 1989).

Tubulin-Targeting Antitumor Agents

Investigations into 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents identified compounds with potent antiproliferative effects. These findings underscore the potential of such derivatives in cancer therapy (Greene et al., 2016).

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-16-11-23(12-16)15-6-4-14(5-7-15)22-19(24)9-3-13-2-8-17(20)18(21)10-13/h2,4-8,10,16H,3,9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLOBAYHBGHJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.